![molecular formula C23H24NO6- B12360152 L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12360152.png)
L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Asp(Ofm)-OH, also known as tert-butoxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester, is a compound used in peptide synthesis. It is a derivative of aspartic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group is protected by a 9-fluorenylmethyl (Ofm) ester. This compound is commonly used in solid-phase peptide synthesis to prevent unwanted side reactions during the assembly of peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp(Ofm)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The carboxyl group is protected using 9-fluorenylmethanol (Ofm) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Boc-Asp(Ofm)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reactants. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of Boc-Asp(Ofm)-OH in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Asp(Ofm)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Ofm protecting groups using acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like DCC or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane for Boc removal; HF in anisole for Ofm removal.
Coupling: DCC or DIC in the presence of DMAP or hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).
Major Products Formed
Deprotection: Aspartic acid and fluorenylmethanol.
Coupling: Peptides with aspartic acid residues.
Wissenschaftliche Forschungsanwendungen
Boc-Asp(Ofm)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical applications.
Wirkmechanismus
The mechanism of action of Boc-Asp(Ofm)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Ofm groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide assembly. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, allowing the synthesis of desired peptides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Asp-OBzl: tert-butoxycarbonyl-L-aspartic acid benzyl ester.
Boc-Asp(OMe)-fluoromethyl ketone: tert-butoxycarbonyl-L-aspartic acid methyl ester fluoromethyl ketone.
Uniqueness
Boc-Asp(Ofm)-OH is unique due to its specific protecting groups, which provide stability and prevent side reactions during peptide synthesis. The Ofm group, in particular, offers a distinct advantage in terms of ease of removal and compatibility with various reaction conditions compared to other protecting groups like benzyl or methyl esters.
Eigenschaften
Molekularformel |
C23H24NO6- |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
(2S)-4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/p-1/t19-/m0/s1 |
InChI-Schlüssel |
NHLRMCFWGFPSLT-IBGZPJMESA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


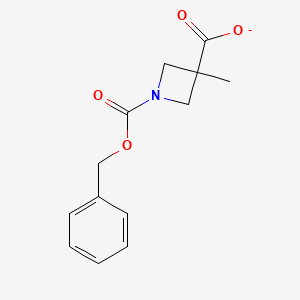
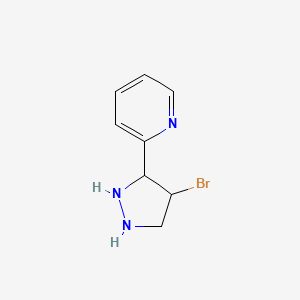
![ethyl 4-oxo-5-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360095.png)

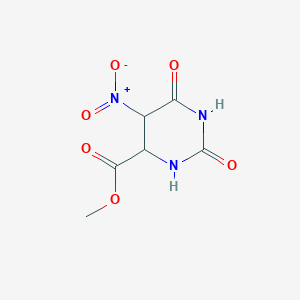
![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12360120.png)

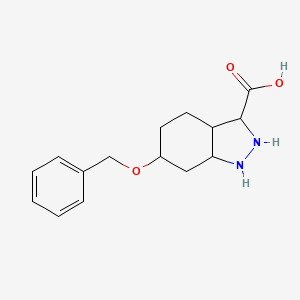

![(Z)-7-[(1R,2E,5S)-5-[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12360135.png)
![5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12360145.png)

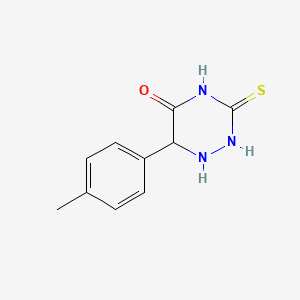
![Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester](/img/structure/B12360159.png)
